molecular formula C20H16N2O5S2 B2437428 (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide CAS No. 683230-97-9

(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide

Cat. No. B2437428
M. Wt: 428.48
InChI Key: QASYZCSTDLWKDK-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Matrix Metalloproteinases Inhibition

  • One study synthesized derivatives combining benzisothiazole and 4-thiazolidinone, which showed potential for inhibiting matrix metalloproteinases (MMPs), suggesting use in wound healing and anti-inflammatory processes. Derivative 23, with a 4-carboxyphenyl substituent, was especially notable for its high MMP-9 inhibition at the nanomolar level (Incerti et al., 2018).

Selective Metal Ion Detection

  • Another compound, synthesized from o-phenylenediamine and salicyladehyde, demonstrated selective fluorescent quenching for Co2+ ions over other metal ions, suggesting applications as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Anticancer Activity

  • A variety of 4-thiazolidinones with benzothiazole moiety were screened for antitumor activity, with some showing promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

Anti-Inflammatory and Analgesic Properties

  • Certain N-substituted derivatives exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential for therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial Activity

  • Synthesized derivatives of 5-indolylmethylen-4-oxo-2-thioxothiazolidine showed significant antibacterial and antifungal potency, surpassing ampicillin in effectiveness against certain bacteria. This indicates potential use in developing new antimicrobial agents (Horishny et al., 2022).

properties

IUPAC Name

3-[(5E)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c23-14-6-4-13(5-7-14)21-17(24)8-9-22-19(25)16(29-20(22)28)10-12-2-1-3-15-18(12)27-11-26-15/h1-7,10,23H,8-9,11H2,(H,21,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASYZCSTDLWKDK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide

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